3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide

Catalog No.
S892978
CAS No.
1383809-87-7
M.F
C18H20F3N3O
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3...

CAS Number

1383809-87-7

Product Name

3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide

IUPAC Name

3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-yl)-1-methylpyrazole-4-carboxamide

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H20F3N3O/c1-9-7-18(2,3)14-11(19)5-6-12(13(9)14)22-17(25)10-8-24(4)23-15(10)16(20)21/h5-6,8-9,16H,7H2,1-4H3,(H,22,25)

InChI Key

XCGBHLLWJZOLEM-UHFFFAOYSA-N

SMILES

CC1CC(C2=C(C=CC(=C12)NC(=O)C3=CN(N=C3C(F)F)C)F)(C)C

Canonical SMILES

CC1CC(C2=C(C=CC(=C12)NC(=O)C3=CN(N=C3C(F)F)C)F)(C)C

Mode of Action

One key area of research focuses on fluindapyr's mode of action in insects. Studies have shown it disrupts the insect's nervous system by acting as a blocker of specific ion channels, particularly those for chloride ions []. This disrupts nerve impulses, leading to paralysis and ultimately death of the insect []. Understanding this mechanism helps researchers develop strategies to maximize its effectiveness and mitigate potential resistance development.

Efficacy against Target Pests

Fluindapyr's effectiveness against various insect pests is another area of scientific investigation. Research has demonstrated its ability to control a broad spectrum of sucking and chewing insects, including thrips, whiteflies, beetles, and lepidopteran larvae (caterpillars) [, , ]. These studies often involve field trials where fluindapyr-based insecticides are compared to other control methods or alternative insecticides to assess its efficacy in real-world settings.

3-(Difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide, commonly referred to as fluindapyr, is a synthetic compound classified as a pyrazolecarboxamide fungicide. Its molecular formula is C₁₈H₂₀F₃N₃O, with a molecular weight of 351.37 g/mol. The compound exhibits a complex structure characterized by the presence of difluoromethyl and fluorinated indene moieties, which contribute to its biological activity and stability in agricultural applications .

As an SDHI fungicide, Fluindapyr inhibits fungal respiration by binding to the succinate dehydrogenase enzyme complex in the mitochondria. This disrupts the electron transport chain, leading to a depletion of ATP (adenosine triphosphate), the primary energy source for fungi, and ultimately fungal cell death [].

While Fluindapyr is generally considered a safe fungicide for its intended use, some safety concerns exist:

  • Toxicity: Studies suggest moderate to low acute oral and dermal toxicity in mammals []. However, specific data on chronic exposure or effects on non-target organisms is limited [].
  • Environmental impact: The potential impact of Fluindapyr on beneficial soil microbes and aquatic ecosystems needs further investigation [].

Fluindapyr functions primarily as a fungicide by inhibiting succinate dehydrogenase, an essential enzyme in the mitochondrial electron transport chain of pathogenic fungi. This inhibition disrupts energy production, leading to fungal cell death. The compound undergoes various metabolic transformations in the environment, resulting in several degradation products such as 3-hydroxy-IR9792 and pyrazole-carboxamide derivatives .

Fluindapyr demonstrates broad-spectrum antifungal activity against a variety of plant pathogens. It is particularly effective in controlling diseases caused by fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. The compound's mechanism of action as a succinate dehydrogenase inhibitor makes it a valuable tool in integrated pest management strategies .

  • Formation of the Pyrazole Ring: This is achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Difluoromethyl Group: This step often utilizes specialized reagents capable of introducing fluorinated groups into organic molecules.
  • Final Coupling Reactions: The final structure is assembled through coupling reactions that link the pyrazole moiety with the fluorinated indene structure.

Specific synthetic routes may vary depending on the desired purity and yield .

Fluindapyr is primarily used in agriculture as a fungicide to protect crops from various fungal diseases. It is applied to a range of crops including fruits, vegetables, and ornamental plants. Its effectiveness against resistant fungal strains makes it an essential component in modern crop protection strategies .

Studies have shown that fluindapyr can interact with other agricultural chemicals, potentially enhancing its efficacy or altering its degradation rates. For instance, combining fluindapyr with other fungicides may provide synergistic effects against specific pathogens. Additionally, research into its environmental behavior indicates that fluindapyr can degrade into less harmful metabolites under certain conditions, which is crucial for assessing its ecological impact .

Fluindapyr shares structural similarities with other pyrazolecarboxamide fungicides. Here are some comparable compounds:

Compound NameStructureKey Features
FluopyramC₁₈H₁₈F₃N₃OAnother succinate dehydrogenase inhibitor with similar antifungal properties but different efficacy profiles.
IsopyrazamC₁₈H₁₉F₂N₃OKnown for its broad-spectrum activity against various fungal pathogens; structurally similar but with different functional groups.
BixafenC₁₇H₁₇F₂N₃OA systemic fungicide with similar action mechanisms but differing in chemical stability and application methods.

Fluindapyr's unique difluoromethyl group and specific indene structure differentiate it from these compounds, contributing to its unique efficacy and stability in agricultural applications .

XLogP3

3.9

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-16

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